N-(3-methoxyphenyl)benzamide
Overview
Description
N-(3-methoxyphenyl)benzamide is a chemical compound with the molecular formula C14H13NO2 . It is a derivative of benzamide, which is a type of amide that is formed from benzoic acid and an amine .
Synthesis Analysis
The synthesis of benzamide derivatives, including N-(3-methoxyphenyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
Molecular Structure Analysis
The molecular structure of N-(3-methoxyphenyl)benzamide consists of a benzamide core with a methoxyphenyl group attached to the nitrogen atom . The exact mass of the molecule is 227.094628657 g/mol . The molecule has one hydrogen bond donor and two hydrogen bond acceptors .
Physical And Chemical Properties Analysis
N-(3-methoxyphenyl)benzamide has a molecular weight of 227.26 g/mol . It has a computed XLogP3 value of 2.4, indicating its lipophilicity . The molecule has a topological polar surface area of 38.3 Ų .
Scientific Research Applications
Molecular Structure and Antioxidant Activity :
- A study analyzed the structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and DFT calculations. The research revealed insights into the molecule's geometry, electronic properties, and antioxidant properties using the DPPH free radical scavenging test (Demir et al., 2015).
Corrosion Inhibition Studies :
- Another study demonstrated the effect of N-Phenyl-benzamide derivatives on the acidic corrosion of mild steel. It found that the methoxy substituent enhances inhibition efficiency, with significant implications for material science (Mishra et al., 2018).
Radioiodinated Derivatives for Melanoma Imaging :
- Radioiodinated N-(dialkylaminoalkyl)benzamides have been studied for melanoma imaging. Compounds with specific substituents showed high uptake in melanoma, offering potential for imaging and therapy (Eisenhut et al., 2000).
Alkaline Hydrolysis Mechanisms :
- The alkaline hydrolysis mechanisms of N-(2-methoxyphenyl)benzamide were investigated using DFT. This study provides insights into the chemical reactivity of such compounds under specific conditions (Jin et al., 2011).
Neuroleptic Activity :
- Research on benzamides for potential neuroleptic use found that certain benzamides, including N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, showed significant inhibitory effects, offering a pathway for new drugs in treating psychosis (Iwanami et al., 1981).
Future Directions
properties
IUPAC Name |
N-(3-methoxyphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-9-5-8-12(10-13)15-14(16)11-6-3-2-4-7-11/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXCRDPOWBLPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156450 | |
Record name | N-(3-Methoxyphenyl)benzoic acid amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)benzamide | |
CAS RN |
13031-49-7 | |
Record name | N-(3-Methoxyphenyl)benzoic acid amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Methoxyphenyl)benzoic acid amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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